![molecular formula C19H23N3O6 B4438742 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4438742.png)
4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide
Overview
Description
4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide, also known as FTPP, is a compound that has been synthesized and studied for its potential use in scientific research.
Mechanism of Action
4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide binds to the dopamine D3 receptor with high affinity and selectivity, leading to inhibition of dopamine signaling through this receptor. This results in a decrease in the reward and motivation pathways in the brain, which may help to reduce addictive behaviors and symptoms of schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide has a high affinity for the dopamine D3 receptor and is able to selectively block this receptor. This leads to a decrease in dopamine signaling through this receptor, which may help to reduce addictive behaviors and symptoms of schizophrenia. 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one limitation is that 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide may not be effective in all individuals, as there may be individual differences in the expression and function of the dopamine D3 receptor.
Future Directions
There are several future directions for research on 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of addiction and schizophrenia. Further studies are needed to determine the efficacy and safety of 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide in these disorders. Another area of interest is the role of the dopamine D3 receptor in other physiological processes, such as cognition and mood regulation. Studies on 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide may help to elucidate the role of this receptor in these processes. Additionally, there may be other compounds that can be synthesized based on the structure of 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide, which may have improved pharmacokinetic properties and therapeutic potential.
Scientific Research Applications
4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide has been studied for its potential use as a selective dopamine D3 receptor antagonist. Dopamine D3 receptors are involved in reward and motivation pathways in the brain, and their dysfunction has been implicated in various psychiatric disorders, including addiction and schizophrenia. By selectively blocking the D3 receptor, 4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide may provide a new therapeutic approach for these disorders.
properties
IUPAC Name |
4-(furan-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-25-15-11-13(12-16(26-2)17(15)27-3)20-19(24)22-8-6-21(7-9-22)18(23)14-5-4-10-28-14/h4-5,10-12H,6-9H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHILNVFYHZEHHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.